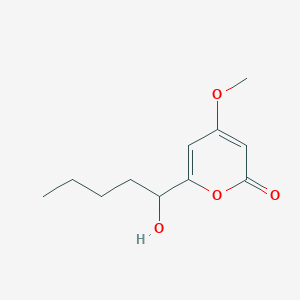
2-(Aminomethyl)propane-1,3-diol
Descripción general
Descripción
2-(Aminomethyl)propane-1,3-diol is a versatile organic compound with the molecular formula C4H11NO2. It is a type of aminodiol, characterized by the presence of both amino and hydroxyl functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
2-(Aminomethyl)propane-1,3-diol, also known as Tris, is a versatile compound that interacts with various targets. It is often used as a buffer component in biochemical research .
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure. The presence of both amino and hydroxyl groups allows it to interact with a diverse set of electrophiles . These interactions can result in functional diol intermediates, which can then undergo further reactions .
Biochemical Pathways
The compound can be involved in the synthesis of functional cyclic carbonate monomers through a two-step strategy . First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates can then be cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Result of Action
The result of the compound’s action is the production of functional cyclic carbonate monomers . These monomers can be used to produce well-defined homopolymers and copolymers with controlled composition . This approach provides direct access to functional biodegradable polymers, impacting the development of next-generation materials for biomedical and environmentally friendly products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the chemo-selective reaction of the amino group with a diverse set of electrophiles to produce functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate functional aliphatic cyclic carbonate monomers . Another method involves the reduction of corresponding substituted phenone to the corresponding substituted benzyl alcohol, followed by reductive deoxygenation through hydrogenation .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis processes that are safe and commercially feasible. These processes often include the preparation of hydrochloride salts of the compound to improve efficacy and safety during production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclic carbonate monomers, primary amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)propane-1,3-diol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound is similar in structure but has a methyl group instead of an aminomethyl group.
2-Amino-1,3-propanediol: Another similar compound, used in the synthesis of cyclic carbonate monomers and as a building block for various chemical reactions.
Uniqueness
2-(Aminomethyl)propane-1,3-diol is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to act as both a nucleophile and a base makes it particularly versatile in synthetic chemistry and industrial processes .
Propiedades
IUPAC Name |
2-(aminomethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-1-4(2-6)3-7/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUWIXCWGYJVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436370 | |
| Record name | 2-aminomethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52722-52-8 | |
| Record name | 2-aminomethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B3143441.png)
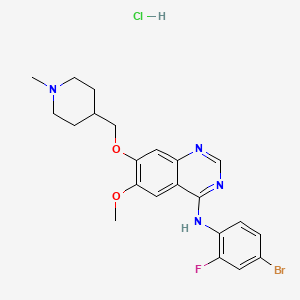
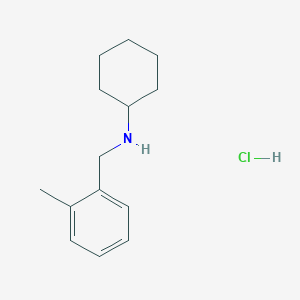
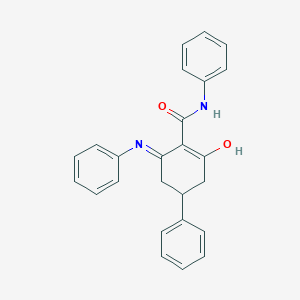


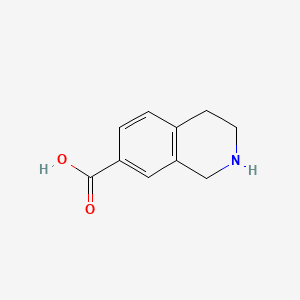

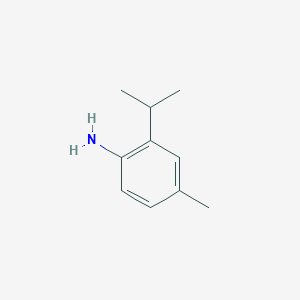
![[(3-methylphenyl)(phenyl)methyl]amine hydrochloride](/img/structure/B3143502.png)
